

Toxicology and Safety Profile of Furaneol Acetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl acetate
Cat. No.:	B1345189

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicology and safety data currently available for Furaneol acetate (4-acetoxy-2,5-dimethyl-3(2H)-furanone), a widely used flavoring agent. This document synthesizes findings from key regulatory bodies, including the Joint FAO/WHO Expert Committee on Food Additives (JECFA), and data from peer-reviewed literature and industry safety assessments. It covers acute, repeated-dose, and genotoxicity data, as well as metabolic pathways. Detailed experimental protocols for key toxicological assays are provided, and complex biological and procedural information is visualized through diagrams generated using Graphviz. This guide is intended to be a core resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Introduction

Furaneol acetate, also known as strawberry furanone acetate, is a flavoring substance valued for its sweet, caramel, and fruity aroma.^[1] It is found naturally in strawberries and is used in a variety of food products.^[2] Given its use in consumer products, a thorough understanding of its toxicological and safety profile is essential. This guide consolidates the available scientific data to provide a detailed technical overview.

Chemical and Physical Properties

Property	Value	Reference
Chemical Name	4-acetoxy-2,5-dimethyl-3(2H)-furanone	[2] [3] [4]
Synonyms	Furaneol acetate, Strawberry acetate, Caramel acetate	[2] [3] [4]
CAS Number	4166-20-5	[2] [3] [4]
Molecular Formula	C8H10O4	[2]
Molecular Weight	170.16 g/mol	[2] [4]
Appearance	Colorless to pale yellow liquid	[4]
Odor	Sweet, caramel, tropical, fruity	[2]
Boiling Point	243 °C	[2]
Density	1.167 g/mL at 25 °C	[2]
Solubility	Slightly soluble in water	[4]

Toxicological Data

The safety of Furaneol acetate has been evaluated by several regulatory and scientific bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that Furaneol acetate presents "no safety concern at current levels of intake when used as a flavouring agent".[\[3\]](#)[\[4\]](#)[\[5\]](#)

Acute Toxicity

No specific acute toxicity studies for Furaneol acetate were identified in the public domain. However, data for its parent compound, Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone), is available and often used for read-across assessment due to the expected rapid hydrolysis of the acetate ester in vivo.

Table 1: Acute Toxicity Data for Furaneol (CAS: 3658-77-3)

Test	Species	Route	LD50	Reference
Acute Oral LD50	Mouse	Oral	1608 mg/kg	[6][7]
Acute Oral LD50	Rat	Oral	1860 mg/kg	[8]
Acute Dermal LD50	Rabbit	Dermal	1660 mg/kg	[8]
Acute Dermal LD50	Rat	Dermal	>2000 mg/kg	[6][7]

Repeated-Dose Toxicity

A repeated-dose toxicity study is crucial for determining the potential for adverse effects from long-term exposure.

Table 2: Repeated-Dose Toxicity of Furaneol Acetate

Study Type	Species	NOAEL	Findings	Reference
Repeated Dose Toxicity	Not Specified	50 mg/kg/day	Based on clinical signs in females, increased creatinine, and increased follicular cell hypertrophy of the thyroid in both sexes at the next highest dose.	[9]

Genotoxicity

There are no specific genotoxicity studies available for Furaneol acetate. The assessment of its genotoxic potential relies on a read-across approach to its metabolites, Furaneol and acetic acid. The genotoxicity data for Furaneol is mixed, with some in vitro studies showing positive

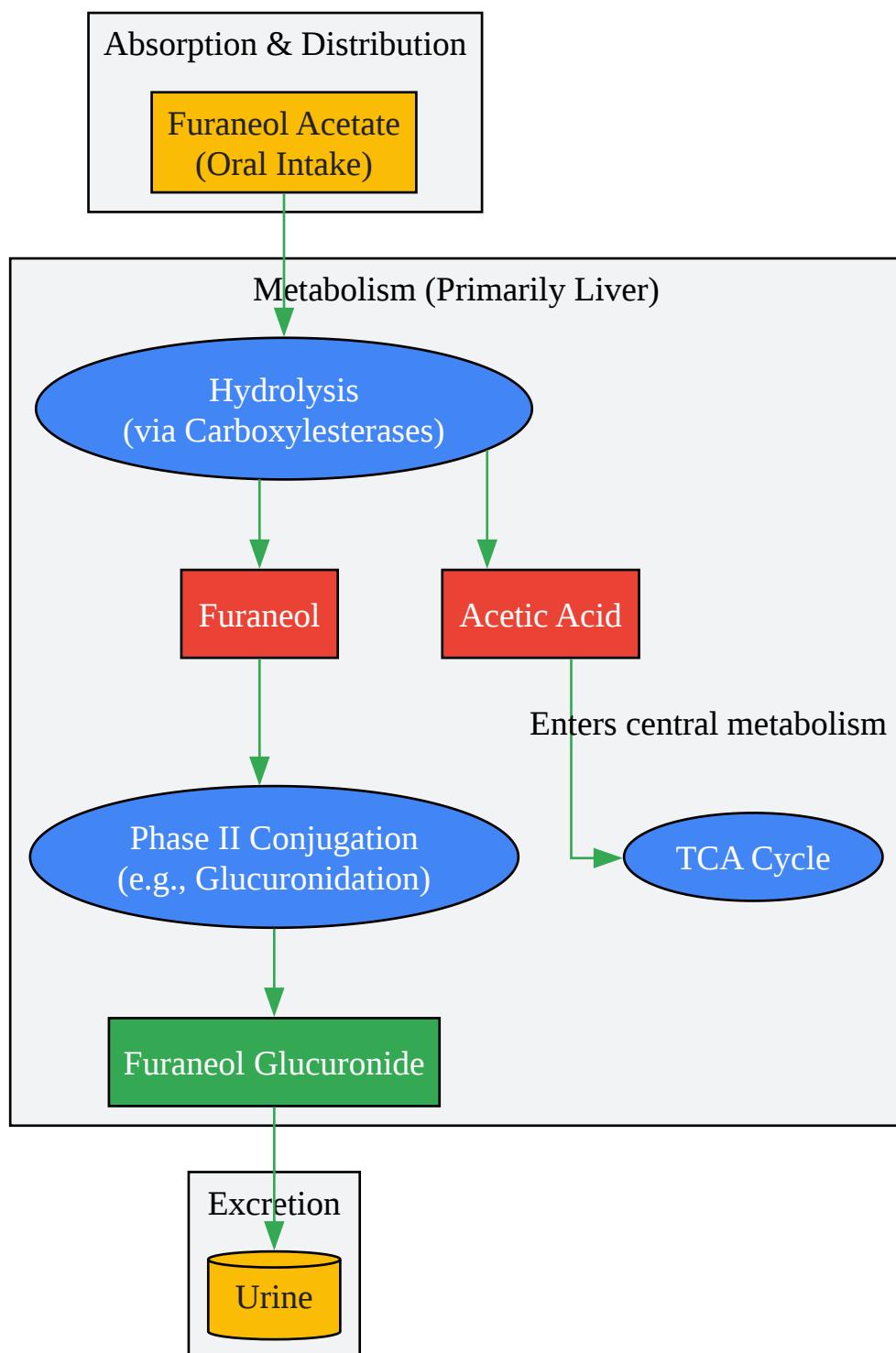

results. However, expert panels like JECFA and the European Food Safety Authority (EFSA) have concluded that furanones, including Furaneol, are not a concern for genotoxicity in vivo. [5][6][9][10]

Table 3: Genotoxicity Profile of Furaneol (Read-Across)

Assay	System	Metabolic Activation	Result	Conclusion
Bacterial Reverse Mutation (Ames)	<i>S. typhimurium</i>	With & Without	Mixed results; some studies show positive findings in specific strains.	Not considered a mutagenic concern in vivo by expert panels.
In Vitro Chromosomal Aberration	Mammalian Cells	With & Without	Data is inconsistent across different studies on furan compounds.	Not considered a clastogenic concern in vivo by expert panels.
In Vivo Micronucleus	Rodent	N/A	Generally negative for furanone compounds evaluated.	No significant evidence of in vivo genotoxicity.

Metabolism

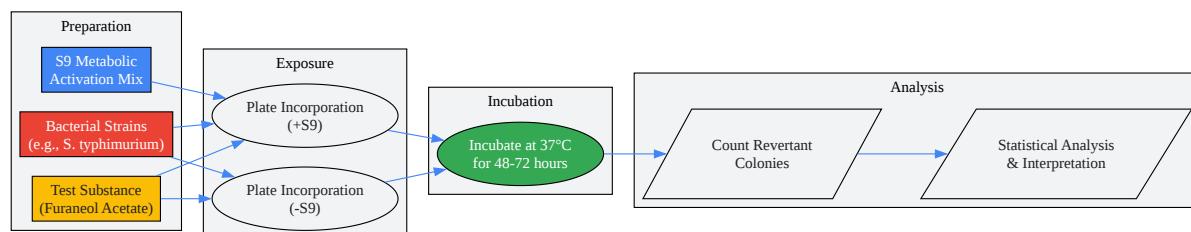
Furaneol acetate is an ester and is anticipated to be rapidly hydrolyzed in the body by non-specific esterases, such as carboxylesterases, which are abundant in the liver and other tissues.[11][12] This hydrolysis yields Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) and acetic acid, both of which are endogenous or can be further metabolized through well-established pathways. Furaneol is expected to undergo conjugation with glucuronic acid before being excreted in the urine.

[Click to download full resolution via product page](#)

Metabolic Pathway of Furaneol Acetate

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments, based on OECD guidelines, which are internationally recognized standards.


Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

- Principle: This method is used to assess the acute toxic effects of a single oral dose of a substance. It avoids using death as an endpoint and instead relies on the observation of clear signs of toxicity at one of a series of fixed dose levels.
- Animal Model: Typically, young adult female rats are used, as they are often slightly more sensitive.
- Procedure:
 - A sighting study is performed to determine the appropriate starting dose. A single animal is dosed at a specific level (e.g., 300 mg/kg).
 - If the animal survives, a higher dose is given to another animal. If it shows signs of toxicity, a lower dose is used.
 - In the main study, a group of five female rats is dosed at the selected starting level.
 - The animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
 - Depending on the outcome, the substance is classified into a GHS category.
- Data Collection: Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weights are recorded weekly, and a gross necropsy is performed at the end of the study.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

- Principle: This in vitro assay is used to detect gene mutations. It uses amino acid-requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations, which may be frameshift or base-pair substitutions.
- Methodology:

- Several strains of bacteria are used to detect different types of mutations.
- The bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).
- The bacteria are plated on a minimal agar medium that lacks the required amino acid.
- Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the amino acid will grow and form colonies.
- The number of revertant colonies is counted and compared to a negative control. A dose-dependent increase in revertants indicates a mutagenic potential.

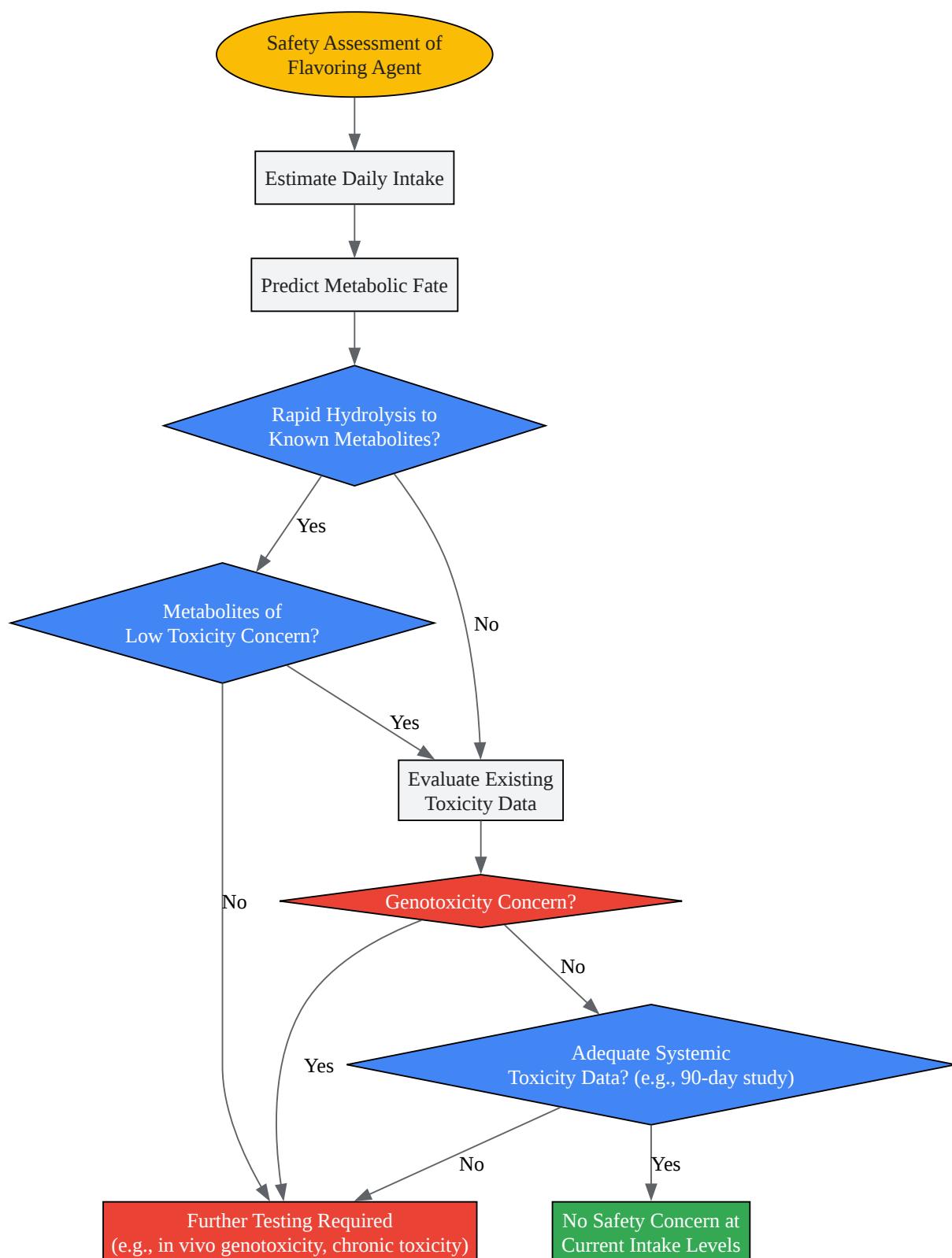
[Click to download full resolution via product page](#)

Workflow for an Ames Test (OECD 471)

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

- Principle: This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

- Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
- Procedure:
 - Cell cultures are exposed to at least three concentrations of the test substance for a short period (3-6 hours) with and without metabolic activation (S9), and for a longer period (continuous treatment) without S9.
 - After treatment, the cells are incubated with a spindle inhibitor (e.g., colcemid) to arrest them in metaphase.
 - Cells are harvested, fixed, and stained.
 - Metaphase spreads are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).
 - The frequency of aberrant cells is compared to that in negative and positive controls.


Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

- Principle: This study provides information on the potential health hazards from repeated exposure to a substance over a 90-day period. It helps to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
- Animal Model: The rat is the preferred rodent species.
- Procedure:
 - At least three dose groups and a control group are used, with at least 10 males and 10 females per group.
 - The test substance is administered orally (e.g., by gavage or in the diet) daily for 90 days.
 - Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

- At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.
- A full necropsy is performed on all animals, and organs are weighed. Histopathological examination of organs and tissues is conducted.
- NOAEL Determination: The NOAEL is the highest dose at which no biologically or statistically significant adverse effects are observed.

Safety Assessment Framework

The safety assessment of a flavoring agent like Furaneol acetate typically follows a structured decision-tree process, integrating data on exposure, metabolism, and toxicity.

[Click to download full resolution via product page](#)

Decision Tree for Flavoring Agent Safety Assessment

Conclusion

Based on the available data, Furaneol acetate is considered to be of low toxicity. It is expected to be rapidly metabolized to Furaneol and acetic acid, which are then eliminated from the body. While there is some ambiguity in the in vitro genotoxicity data for the parent compound, Furaneol, the weight of evidence from regulatory and expert panel reviews indicates that it is not a genotoxic concern in vivo. The established No-Observed-Adverse-Effect Level from a repeated-dose study provides a basis for its safe use as a flavoring agent at current estimated levels of intake. This technical guide provides a consolidated resource for the toxicological profile of Furaneol acetate, supporting its continued safe use and providing a framework for the safety assessment of similar flavoring compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-acetoxy-2,5-dimethyl-3(2H)-furanone | C8H10O4 | CID 61334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. JECFA Evaluations-4-ACETOXY-2,5-DIMETHYL-3(2H)FURANONE- [inchem.org]
- 3. WHO | JECFA [apps.who.int]
- 4. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 5. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 6. Food safety and quality: details [fao.org]
- 7. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) [mdpi.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. strawberry furanone, 3658-77-3 [thegoodsentscompany.com]
- 10. An in vitro evaluation of common botanical extracts on carboxylesterase 1 catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Furaneol | C6H8O3 | CID 19309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicology and Safety Profile of Furaneol Acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1345189#toxicology-and-safety-data-of-furaneol-acetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com